

Comparative analysis of (R)-(-)-1,2-Propanediol and (S)-(+)-1,2-Propanediol

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Compound of Interest

Compound Name: (R)-(-)-1,2-Propanediol

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An Objective Comparison of **(R)-(-)-1,2-Propanediol** and (S)-(+)-1,2-Propanediol for Researchers and Drug Development Professionals

Introduction

1,2-Propanediol (propylene glycol) is a chiral molecule existing as two enantiomers: **(R)-(-)-1,2-Propanediol** and (S)-(+)-1,2-Propanediol. While sharing the same chemical formula and basic structure, their different spatial arrangements lead to distinct biological and chemical behaviors. This guide provides a comparative analysis of these enantiomers, focusing on their physicochemical properties, biological activity, metabolism, and toxicity, supported by experimental data to aid researchers and professionals in drug development and other scientific applications. The stereoisomers of 1,2-propanediol are valuable as starting materials for synthesizing high-value specialty chemicals and chiral pharmaceutical products.

Physicochemical Properties

The enantiomers of 1,2-propanediol share many physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.

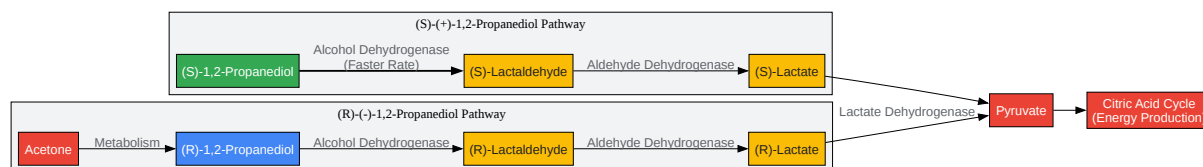
Property	(R)-(-)-1,2-Propanediol	(S)-(+)-1,2-Propanediol
CAS Number	4254-14-2	4254-15-3
Molecular Formula	C ₃ H ₈ O ₂	C ₃ H ₈ O ₂
Molecular Weight	76.09 g/mol	76.09 g/mol
Appearance	Clear, colorless, viscous liquid	Clear, colorless, viscous liquid
Optical Rotation	[α] ₂₀ /D -16.5°, neat	[α] ₂₀ /D +16.5°, neat
Density	1.04 g/mL at 25 °C	1.036 g/mL at 20 °C
Boiling Point	186-188 °C at 765 mmHg (lit.)	186-188 °C at 765 mmHg (lit.)
Refractive Index	n ₂₀ /D 1.434 (lit.)	n ₂₀ /D 1.432 (lit.)
Solubility	Miscible with water, acetone, chloroform, ethanol	Miscible with water, acetone, chloroform, ethanol

Biological Activity and Metabolism

The primary biological distinction between (R)- and (S)-1,2-propanediol lies in their metabolic pathways and rates. In vivo studies have demonstrated stereoselective metabolism, which has significant implications for their use in pharmaceutical and biological applications.

A study in dogs revealed that the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol. (R)-1,2-Propanediol is also noted to be a product of acetone metabolism. The general metabolic pathway for propylene glycol involves oxidation to lactate and then pyruvate, which subsequently enters the citric acid cycle.

Metabolic Pathway Overview



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Metabolic pathways of (R)- and (S)-1,2-Propanediol.

Comparative Toxicity

A study evaluating the acute and subacute oral toxicity of the two enantiomers and their racemic mixture in Kunming mice provided key comparative data.

Acute Oral Toxicity Data

Substance	LD50 in Kunming Mice (g/kg body weight)
(R)-(-)-1,2-Propanediol	22.81
(S)-(+)-1,2-Propanediol	26.62
(RS)-1,2-Propanediol (Racemic)	24.92

The results indicate slight differences in the acute toxicity between the enantiomers, with the (R)-enantiomer being marginally more toxic than the (S)-enantiomer in this model. The 28-day subacute toxicity study showed no significant difference between the enantiomers; however, administration of 1 and 5 g/kg/day of propylene glycol caused nephrotoxicity. This nephrotoxicity is suggested to be induced by oxidative stress and an inflammatory response mediated by the NF- κ B signaling pathway.

Experimental Protocols

Protocol for Acute Oral Toxicity Assessment in Mice

This protocol is based on the methodology described for the comparative toxicity study of 1,2-propanediol enantiomers.

Objective: To determine the median lethal dose (LD50) of **(R)-(-)-1,2-Propanediol**, **(S)-(+)-1,2-Propanediol**, and **(RS)-1,2-Propanediol** in mice.

Materials:

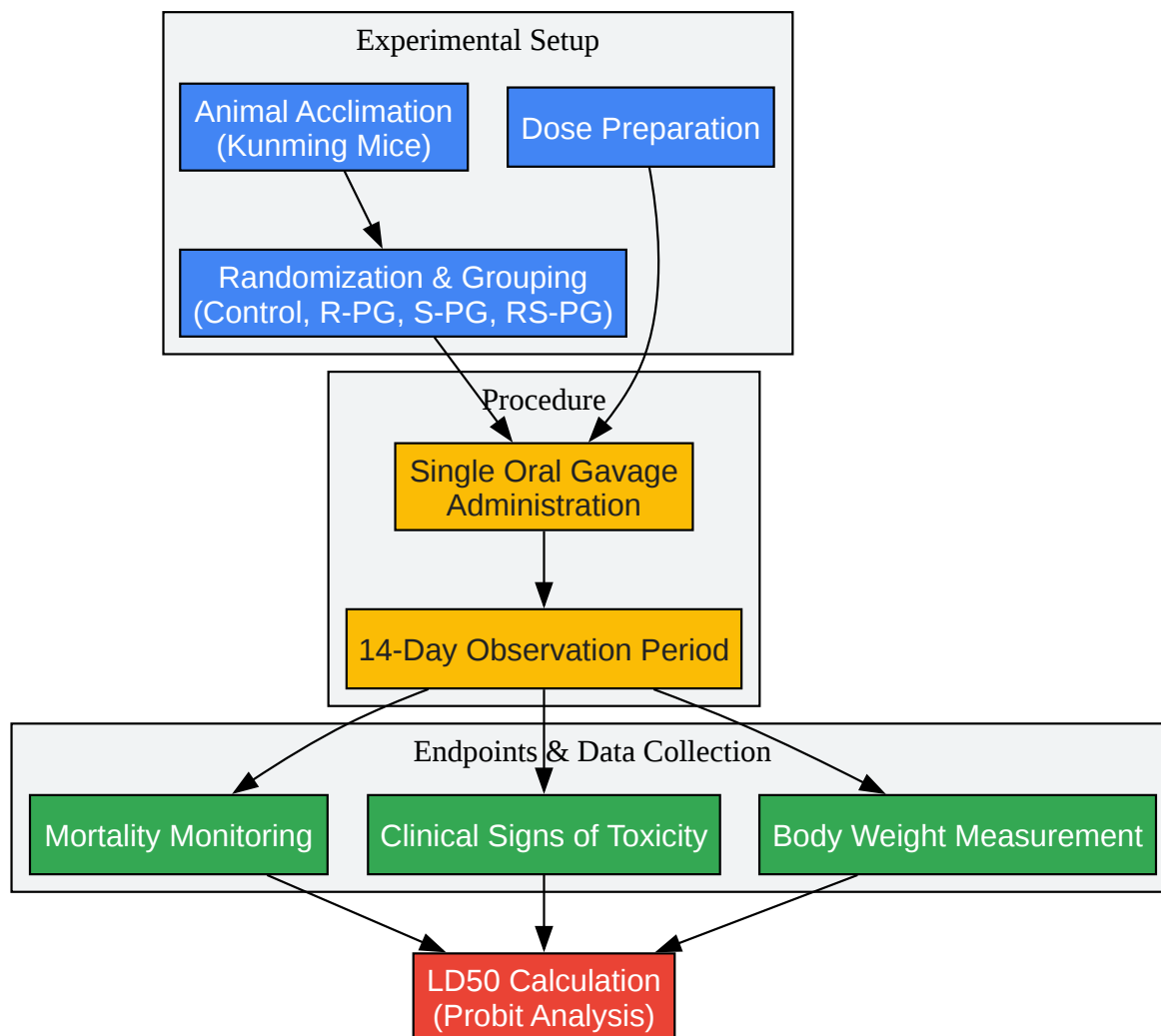
- **(R)-(-)-1,2-Propanediol**
- **(S)-(+)-1,2-Propanediol**
- **(RS)-1,2-Propanediol** (1:1 racemic mixture)
- Kunming mice
- Oral gavage needles
- Standard laboratory animal housing and diet

Procedure:

- **Animal Acclimation:** Mice are acclimated to the laboratory conditions for a minimum of one week before the experiment.
- **Grouping and Dosing:** Animals are divided into groups for each enantiomer and the racemic mixture, including a control group receiving the vehicle (e.g., water or saline). A range of doses is administered to different groups to determine the lethal dose.
- **Administration:** The test substances are administered as a single dose via oral gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

- Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow for Toxicity Assessment



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Workflow for acute oral toxicity assessment.

Conclusion

The enantiomers of 1,2-propanediol, while physically similar, exhibit notable differences in their biological processing. The faster metabolism of (S)-(+)-1,2-propanediol and the slight difference in acute toxicity highlight the importance of stereochemistry in biological systems. For applications in pharmaceuticals, food science, and toxicology, it is crucial to consider the specific properties of each enantiomer rather than treating propylene glycol as a single entity. This guide provides foundational data and methodologies to assist researchers in making informed decisions regarding the selection and use of **(R)-(-)-1,2-Propanediol** and (S)-(+)-1,2-Propanediol.

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